1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C18H16Cl2FN3O3 and its molecular weight is 412.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel chemical compounds, including those similar to the specified chemical structure, often aims to evaluate their potential biological activities. For instance, Ling et al. (2008) reported on the synthesis and biological evaluation of novel 4,5-disubstituted thiazolyl urea derivatives, demonstrating promising antitumor activities S. Ling et al., 2008. Similarly, research on benzoylurea derivatives has explored their insecticidal activities, highlighting the structural features critical for biological efficacy R. Mulder, M. J. Gijswijt, 1973.
Molecular Structure Analysis
The crystal structure analysis of related compounds provides insights into their chemical properties and potential applications. Jeon et al. (2014) detailed the crystal structure of flufenoxuron, a benzoylurea pesticide, revealing the dihedral angles and hydrogen bond formations that contribute to its pesticidal action Youngeun Jeon et al., 2014.
Antagonist Activity and Central Nervous System (CNS) Effects
Research on structural analogs and derivatives has also uncovered potential CNS activities. Zhang et al. (2008) identified 4-fluorobenzyl urea derivatives as potent antagonists in Neuropeptide S (NPS) antagonist activity, demonstrating the significance of urea functionality for antagonist potency Yanan Zhang et al., 2008.
Antimicrobial and Insecticidal Effects
Compounds with urea derivatives have shown good antimicrobial activities, as evidenced by Haranath et al. (2004), who synthesized substituted dibenzo dioxaphosphocin-6-yl ureas with notable antimicrobial properties P. Haranath et al., 2004. Moreover, the inhibition of chitin synthesis by certain urea insecticides demonstrates their potential in controlling insect populations D. Deul, B. D. Jong, J. Kortenbach, 1978.
Properties
IUPAC Name |
1-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O3/c19-15-6-5-13(7-16(15)20)24-10-14(27-18(24)26)9-23-17(25)22-8-11-1-3-12(21)4-2-11/h1-7,14H,8-10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELMQNDJIKLMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.